2,6-Dibenzylidenecyclohexanone

Description

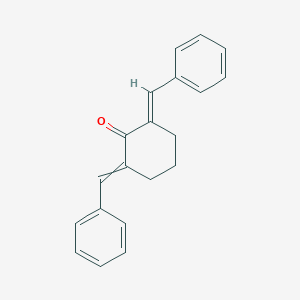

Structure

3D Structure

Properties

IUPAC Name |

(2E,6E)-2,6-dibenzylidenecyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKKGXDAWIAYSA-JSAVKQRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897-78-9 | |

| Record name | 2,6-Dibenzylidenecyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibenzylidenecyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dibenzylidenecyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibenzylidenecyclohexanone: Chemical Structure, Properties, and Biological Relevance

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of 2,6-dibenzylidenecyclohexanone, a diarylidene ketone with significant applications as a synthetic intermediate in medicinal chemistry. This document details its chemical structure, physicochemical properties, spectroscopic profile, and established synthesis protocols. Furthermore, it explores the biological activities associated with its derivatives, with a particular focus on their anti-inflammatory mechanisms. Detailed experimental protocols for its synthesis and relevant biological assays are provided to support researchers, scientists, and drug development professionals in their work with this class of compounds.

Chemical Identity and Structure

This compound is a symmetrical α,β-unsaturated ketone characterized by a central cyclohexanone ring flanked by two benzylidene moieties. The most stable isomer is the (2E,6E) form, where both exocyclic double bonds adopt an E-configuration.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | (2E,6E)-2,6-dibenzylidenecyclohexan-1-one |

| Synonyms | 2,6-Bis(benzylidene)cyclohexanone, Dibenzalcyclohexanone |

| CAS Number | 897-78-9[1] |

| Molecular Formula | C₂₀H₁₈O[1] |

| Molecular Weight | 274.36 g/mol [2] |

| InChI | InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14+,19-15+ |

| SMILES | C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |

Physicochemical and Spectroscopic Properties

The compound is typically a yellow crystalline solid, a characteristic stemming from its extended conjugated system. It is sparingly soluble in water but shows good solubility in various organic solvents.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Yellow to orange crystalline powder | [3] |

| Melting Point | 118-119 °C | [2][3] |

| Boiling Point | 469.3 °C at 760 mmHg (estimate) | [3] |

| Density | 1.15 g/cm³ (estimate) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform, and benzene. | [1] |

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.84 (s, 2H, vinyl), 7.50 (d, J=7.4 Hz, 4H, Ar-H), 7.44 (t, J=7.4 Hz, 4H, Ar-H), 7.37 (m, 2H, Ar-H), 2.95 (m, 4H, allylic CH₂), 1.82 (m, 2H, CH₂) | [3] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 190.41 (C=O), 136.96, 136.23, 136.01, 130.39, 128.61, 128.41 (Ar-C & C=C), 28.48 (allylic CH₂), 23.04 (CH₂) | [3] |

| IR (KBr, cm⁻¹) | ~1666 (C=O stretch, conjugated), ~1606 (C=C stretch), ~1575 (Aromatic C=C stretch), ~837 (p-disubstituted benzene), ~700-750 (C-H oop) |

Synthesis of this compound

The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation , a base-catalyzed crossed aldol condensation between cyclohexanone and two equivalents of benzaldehyde.

Reaction Mechanism

The reaction proceeds via a three-step mechanism under basic conditions:

-

Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from cyclohexanone to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-hydroxy ketone (aldol addition product).

-

Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield the stable, conjugated α,β-unsaturated ketone. The process is repeated on the other side of the cyclohexanone.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Cyclohexanone (1.0 eq)

-

Benzaldehyde (2.1 eq)

-

Sodium Hydroxide (NaOH)

-

95% Ethanol

-

Deionized Water

-

Magnetic stirrer, Erlenmeyer flask, Büchner funnel, filter paper

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve cyclohexanone (e.g., 10.0 mmol, 0.98 g) and benzaldehyde (e.g., 21.0 mmol, 2.23 g) in 25 mL of 95% ethanol. Stir the mixture at room temperature until a homogenous solution is formed.

-

Prepare the catalyst solution by dissolving sodium hydroxide (e.g., 20.0 mmol, 0.80 g) in 15 mL of deionized water. Allow the solution to cool to room temperature.

-

Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over 15-20 minutes. A yellow precipitate should begin to form.

-

Continue stirring the reaction mixture vigorously at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

After the stirring period, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with 30-40 mL of cold deionized water until the filtrate is neutral (pH ≈ 7). Follow with a wash using a small amount of cold 95% ethanol to remove residual impurities.

-

Air-dry the crude product on the filter paper.

-

For purification, recrystallize the crude product from a minimal amount of hot 95% ethanol. Dissolve the solid in boiling ethanol and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified, bright yellow crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry in a desiccator.

Synthesis Workflow Diagram

Biological Activities and Signaling Pathways

While this compound itself is primarily a synthetic precursor, its derivatives have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antibacterial effects.[4][5] The anti-inflammatory properties are of particular interest in drug development.

Anti-Inflammatory Mechanism of Action

Studies on hydroxylated and methoxylated analogs, such as 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), have elucidated a potent anti-inflammatory mechanism.[6] These compounds can suppress the production of key pro-inflammatory mediators. This is achieved, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically by inhibiting the p38 MAPK pathway .[6]

The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stresses and pro-inflammatory cytokines, leading to the activation of transcription factors that regulate the expression of inflammatory genes.[] Furthermore, diarylidenecyclohexanone derivatives have been shown to inhibit the enzymatic activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , key enzymes in the biosynthetic pathways of prostaglandins and leukotrienes, respectively. These lipid mediators are central to the inflammatory response.

Representative Anti-Inflammatory Signaling Pathway

The following diagram illustrates the key points of inhibition in the inflammatory cascade by diarylidenecyclohexanone derivatives, based on studies of active analogs.

Key Experimental Protocols: Biological Assays

To evaluate the anti-inflammatory potential of this compound derivatives, several in vitro assays are commonly employed.

Protocol: Inhibition of Protein Denaturation Assay

This assay serves as a preliminary screening method, as protein denaturation is a well-documented cause of inflammation.

Principle: Inflammation can lead to the denaturation of tissue proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) or egg albumin as a model. The ability of a compound to prevent this denaturation is a measure of its potential anti-inflammatory activity.

Materials:

-

Bovine Serum Albumin (BSA), 1% solution

-

Test compound solutions at various concentrations (e.g., 10-1000 µg/mL in DMSO or ethanol)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Diclofenac sodium (positive control)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare test compound solutions and a positive control (Diclofenac sodium) at a range of concentrations.

-

In separate test tubes, prepare the reaction mixtures:

-

Test Sample: 2.8 mL of PBS, 2.0 mL of the test compound solution, and 0.2 mL of 1% BSA solution.

-

Control: 2.8 mL of PBS, 2.0 mL of the vehicle (e.g., DMSO), and 0.2 mL of 1% BSA solution.

-

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures in a water bath at 70-72°C for 5 minutes.

-

After heating, allow the solutions to cool to room temperature.

-

Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation using the formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) by plotting the percentage inhibition against the compound concentration.

Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay directly measures the inhibition of the 5-LOX enzyme.

Principle: The 5-LOX enzyme converts a substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxy fatty acid. The formation of this product, which contains a conjugated diene, can be monitored spectrophotometrically by the increase in absorbance at 234 nm.

Materials:

-

Purified 5-LOX enzyme

-

Assay buffer (e.g., Tris buffer, pH 7.5)

-

Substrate solution (e.g., linoleic acid in ethanol)

-

Test compound solutions

-

Zileuton (positive control)

-

UV-Vis Spectrophotometer

Procedure:

-

In a UV-transparent cuvette or 96-well plate, add the assay buffer, the 5-LOX enzyme solution, and the test compound solution (or vehicle for control).

-

Incubate the mixture at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to the mixture.

-

Immediately monitor the increase in absorbance at 234 nm over time (kinetically) for 5-10 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for the control and for each concentration of the test compound.

-

Calculate the percentage inhibition and determine the IC₅₀ value.

Protocol: COX-2 Inhibition Assay

This assay measures the selective inhibition of the COX-2 isoenzyme.

Principle: This assay is often performed using a commercial kit that measures the peroxidase activity of the COX enzyme. In the presence of a heme cofactor, the COX enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂). The peroxidase component then reduces PGG₂ to PGH₂, and a fluorometric probe is oxidized in this process to generate a fluorescent signal.

Materials:

-

Commercial COX-2 inhibitor screening kit (contains COX-2 enzyme, assay buffer, probe, cofactor, arachidonic acid)

-

Test compound solutions

-

Celecoxib (selective COX-2 inhibitor, positive control)

-

96-well black plate suitable for fluorescence

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare the reaction mix according to the kit manufacturer's instructions, containing assay buffer, COX-2 enzyme, cofactor, and probe.

-

In a 96-well plate, add the test compound solutions at various concentrations. Include wells for a no-enzyme control, a vehicle control, and a positive control (Celecoxib).

-

Add the reaction mix to all wells.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C.

-

Calculate the reaction rate from the linear portion of the fluorescence vs. time plot.

-

Determine the percentage inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.

Conclusion

This compound is a fundamentally important scaffold in organic and medicinal chemistry. Its straightforward synthesis via the Claisen-Schmidt condensation makes it a readily accessible precursor for a diverse range of more complex molecules. The significant anti-inflammatory activities exhibited by its derivatives, particularly through the inhibition of the p38 MAPK, COX-2, and 5-LOX pathways, underscore its value as a template for the design and development of novel therapeutic agents. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcdr.net [jcdr.net]

An In-depth Technical Guide to 2,6-Dibenzylidenecyclohexanone

This technical guide provides a comprehensive overview of 2,6-Dibenzylidenecyclohexanone, a derivative of cyclohexanone belonging to the chalcone family. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical identifiers, physical properties, synthesis protocols, and biological significance.

Chemical Identifiers and Physical Properties

This compound is a well-characterized organic compound. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 897-78-9[1][2][3][4][5] |

| IUPAC Name | 2,6-dibenzylidenecyclohexan-1-one[6] |

| Molecular Formula | C₂₀H₁₈O[2][3][4] |

| Molecular Weight | 274.36 g/mol [1][3][5] |

| InChI | InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2[6] |

| InChIKey | CTKKGXDAWIAYSA-UHFFFAOYSA-N[1][6] |

| Canonical SMILES | C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1[1][6] |

| Synonyms | 1,3-Dibenzylidene-2-cyclohexanone, 2,6-Bis(benzylidene)cyclohexanone, 2,6-dibenzalcyclohexanone[2][5][6] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Yellow to orange crystalline powder and chunks[1] |

| Melting Point | 118-119 °C[1][5] |

| Boiling Point | 469.3 °C at 760 mmHg[1] |

| Density | 1.15 g/cm³[1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[7] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a base-catalyzed Claisen-Schmidt condensation, which is a type of aldol condensation.[8] This reaction involves the condensation of two equivalents of benzaldehyde with one equivalent of cyclohexanone.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is based on a general procedure for the synthesis of 2,6-dibenzylidene cyclohexanone derivatives.[9]

Materials:

-

Cyclohexanone (1.0 equivalent)

-

Benzaldehyde (2.0 equivalents)

-

Solid Sodium Hydroxide (NaOH) (2.2 equivalents)

-

Dilute Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Mortar and pestle

-

Filter paper and funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

A mixture of cyclohexanone (1.0 equivalent), benzaldehyde (2.0 equivalents), and solid sodium hydroxide (2.2 equivalents) is placed in a mortar.

-

The mixture is ground with a pestle at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, dilute hydrochloric acid is carefully added to neutralize the mixture.

-

The solid product that precipitates is collected by filtration and washed with water.

-

The crude product is then dried in the air.

-

For purification, the crude solid is recrystallized from a suitable solvent, such as ethanol, to yield the final product. A reported yield for a similar synthesis was 70.28%.[10]

A patent also describes an alternative synthesis method involving the reaction of 2,6-dimethylcyclohexanone with benzaldehyde at a high temperature (180-230 °C) in the presence of a catalyst, achieving a product purity of over 99% and a yield of up to 73%.[11]

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carbonyl group (C=O) of the α,β-unsaturated ketone and the C=C bonds of the benzylidene groups. A reported IR (KBr) spectrum showed peaks at 3022, 2950, 2933, 1661, 1574, 1443, and 1434 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Biological Activities and Potential Applications

This compound belongs to the chalcone family, which are precursors to flavonoids and are known for a wide range of biological activities.[9] Chalcones have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.

Derivatives of this compound have been investigated for their:

-

Anticancer Activity: Asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have been synthesized and shown to possess cytotoxic activity against various cancer cell lines, including breast cancer and neuroblastoma.[13] The mechanism of action for related chalcones often involves the induction of apoptosis and cell cycle arrest.

-

Antibacterial Activity: Certain derivatives of dibenzylidene-cyclohexanone have demonstrated antibacterial activity against various bacterial strains, including E. coli, S. aureus, and E. faecalis.

The biological activities of chalcones are often attributed to the α,β-unsaturated ketone moiety, which can react with biological nucleophiles.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Claisen-Schmidt condensation.

Caption: Synthesis of this compound.

General Biological Activities of Chalcones

This diagram provides a conceptual overview of the known biological activities of chalcones and the key signaling pathways they are reported to modulate.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of a synthetic curcuminoid analogue, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone on proinflammatory signaling pathways and CLP-induced lethal sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

(2E,6E)-2,6-dibenzylidenecyclohexan-1-one IUPAC name

An In-Depth Technical Guide to (2E,6E)-2,6-dibenzylidenecyclohexan-1-one

This guide provides a comprehensive overview of (2E,6E)-2,6-dibenzylidenecyclohexan-1-one, a prominent member of the α,β-unsaturated ketone family, often classified as a chalcone or curcumin analog.[1] It is a key scaffold in medicinal chemistry due to its wide range of biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectral characterization, and biological significance.

Nomenclature and Chemical Properties

The compound is systematically named according to IUPAC nomenclature, reflecting its stereochemistry and functional groups. Its core structure consists of a cyclohexanone ring substituted with two benzylidene groups at the 2 and 6 positions. The "(2E,6E)" prefix indicates that both exocyclic double bonds have an E (trans) configuration.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (2E,6E)-2,6-dibenzylidenecyclohexan-1-one | [1] |

| Synonyms | 2,6-Bis(benzylidene)cyclohexanone, 1,3-Dibenzal-2-cyclohexanone | [1] |

| CAS Number | 897-78-9 | [1][2] |

| Molecular Formula | C₂₀H₁₈O | [1] |

| Molecular Weight | 274.36 g/mol | [1] |

| Appearance | Yellow solid | [3] |

| Melting Point | 109-112 °C / 118-119 °C |[3] |

Synthesis and Spectroscopic Characterization

The primary route for synthesizing (2E,6E)-2,6-dibenzylidenecyclohexan-1-one is the base-catalyzed Claisen-Schmidt condensation. This reaction involves the double aldol condensation of cyclohexanone with two equivalents of benzaldehyde.[3]

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

Cyclohexanone (1.0 equivalent)

-

Benzaldehyde (2.0 equivalents)

-

Ethanol (solvent)

-

Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)

-

Deionized water

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 equiv.) and benzaldehyde (2.0 equiv.) in ethanol.

-

Base Addition: Cool the flask in an ice bath. Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture over 15-20 minutes. A color change and the formation of a precipitate are typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove residual NaOH, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.

-

Purification: The crude product is a yellow solid. For higher purity, recrystallize the solid from a minimal amount of hot ethanol. Dissolve the compound in boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature.

Spectroscopic Data

The structure of (2E,6E)-2,6-dibenzylidenecyclohexan-1-one is confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for (2E,6E)-2,6-dibenzylidenecyclohexan-1-one

| Technique | Data | Reference(s) |

|---|---|---|

| ¹H NMR | δ (ppm) in CDCl₃, 400 MHz: 7.84 (s, 2H, vinyl), 7.50 (d, 4H, Ar-H), 7.44 (t, 4H, Ar-H), 7.37 (m, 2H, Ar-H), 2.95 (m, 4H, CH₂), 1.82 (m, 2H, CH₂) | [3] |

| ¹³C NMR | δ (ppm) in CDCl₃, 101 MHz: 190.41 (C=O), 136.96, 136.23, 136.01, 130.39, 128.61, 128.41 (Ar-C & C=C), 28.48 (CH₂), 23.04 (CH₂) | [3] |

| IR | Key peaks (cm⁻¹) in KBr: ~2929 (C-H stretch), ~1607 (C=C stretch), ~1489 (Ar C=C stretch) |[3] |

Biological Activity and Mechanism of Action

Derivatives of 2,6-dibenzylidenecyclohexanone are widely investigated for their potential as therapeutic agents, particularly in oncology and infectious diseases.

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this class of compounds against various human cancer cell lines. The α,β-unsaturated ketone moiety is a Michael acceptor, which is believed to contribute to its biological activity by interacting with cellular nucleophiles like cysteine residues in proteins. Asymmetrical derivatives have shown IC₅₀ values in the low micromolar and even submicromolar ranges.[4]

Table 3: Cytotoxic Activity of Representative 2,6-Dibenzylidene-cyclohexanone Derivatives

| Compound Type | Cell Line(s) | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Asymmetrical nitrobenzylidene derivatives | Human T-lymphocytes (Molt/C8, CEM), Murine Leukemia (L1210) | < 10 µM (some < 1 µM) | [4] |

| Asymmetrical bromo-methoxy-propoxybenzylidene derivatives | Breast Cancer (MDA-MB 231, MCF-7), Neuroblastoma (SK-N-MC) | Potent activity reported |[5] |

Antibacterial Activity

Substituted 2,6-dibenzylidenecyclohexanones have also been evaluated for their antibacterial properties. They show activity against a range of Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of a Representative 2,6-Dibenzylidene-cyclohexanone Derivative

| Compound | Bacterial Strain(s) | Activity (MIC / MBC) | Reference(s) |

|---|

| 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone | E. coli, S. aureus, E. faecalis | 50 µg/mL |[6] |

Mechanism of Action and Signaling Pathways

Research into closely related analogs has provided insight into the potential mechanisms of action. A key derivative, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), has been shown to suppress inflammatory responses by inhibiting key signaling pathways.[7] BHMC demonstrates a pronounced inhibitory effect on the p38 MAP kinase pathway.[7] This inhibition prevents the phosphorylation of downstream transcription factors like ATF-2 and c-Jun, which in turn abolishes the activity of the AP-1 transcription factor complex. At higher concentrations, BHMC also inhibits the nuclear translocation of the p65 subunit of NF-κB.[7] These pathways are critical for cell survival, proliferation, and inflammation, and their inhibition is a common strategy in cancer therapy.

Caption: Inhibition of MAPK and NF-κB pathways by a dibenzylidenecyclohexanone analog.[7]

References

- 1. This compound | C20H18O | CID 1550330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. E,E-2-Benzylidene-6-(nitrobenzylidene)cyclohexanones: syntheses, cytotoxicity and an examination of some of their electronic, steric, and hydrophobic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. The effects of a synthetic curcuminoid analogue, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone on proinflammatory signaling pathways and CLP-induced lethal sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Chemistry of 2,6-Dibenzylidenecyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dibenzylidenecyclohexanone, a versatile organic compound with significant potential in various scientific domains. This document details its synthesis, spectral characteristics, and explores its interactions with key biological signaling pathways, offering valuable insights for researchers in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound, a member of the chalcone family, is a pale yellow to yellow crystalline solid.[1] Its core structure consists of a central cyclohexanone ring flanked by two benzylidene groups, contributing to its unique chemical reactivity and biological activity. The compound is practically insoluble in water but exhibits solubility in various organic solvents such as ethanol, chloroform, ether, and benzene.[2][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical data for this compound.

| Property | Value | References |

| Molecular Formula | C₂₀H₁₈O | [1][4] |

| Molecular Weight | 274.36 g/mol | [1][4] |

| Melting Point | 118-119 °C | [1][4][5][6] |

| Appearance | Yellow to orange crystalline powder and chunks | [1] |

| Solubility | Insoluble in water; Soluble in ether, chloroform, benzene | [2][3] |

| Density | ~1.15 - 1.17 g/cm³ | [1][2][3] |

| Boiling Point | 469.3 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 207.5 °C (Predicted) | [1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Peaks/Signals | References |

| ¹H NMR (CDCl₃) | δ ~7.8 (s, 2H, vinyl), ~7.2-7.5 (m, 10H, Ar-H), ~2.9 (t, 4H, CH₂), ~1.8 (m, 2H, CH₂) | [7] |

| ¹³C NMR (CDCl₃) | δ ~190 (C=O), ~136 (vinyl C), ~128-130 (Ar-C), ~28 (CH₂), ~23 (CH₂) | [7] |

| Infrared (IR, KBr) | ~1660-1670 cm⁻¹ (C=O stretch), ~1570-1600 cm⁻¹ (C=C stretch) | [7] |

| UV-Visible (EtOH) | λmax ~333 nm |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation reaction between cyclohexanone and two equivalents of benzaldehyde.

Synthesis of this compound

Materials:

-

Cyclohexanone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric Acid (dilute)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve cyclohexanone (1.0 equivalent) and benzaldehyde (2.0 equivalents) in 95% ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.2 equivalents).

-

Reaction: Continue stirring the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Neutralize the mixture with dilute hydrochloric acid until it is slightly acidic.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Below is a graphical representation of the synthesis workflow.

Biological Activity and Signaling Pathways

Derivatives of this compound have garnered significant interest due to their diverse biological activities, including anti-inflammatory and anti-cancer properties. One notable derivative, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in various diseases, including cancer and inflammatory disorders.

BHMC exerts its anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK pathway, namely p38, JNK, and ERK1/2.[8] This inhibition prevents the activation of downstream transcription factors such as ATF-2 and c-Jun, which are essential for the expression of pro-inflammatory genes.[8] Ultimately, this leads to the suppression of AP-1 DNA binding, a crucial step in the inflammatory response.[8] Furthermore, at higher concentrations, BHMC has been observed to inhibit the nuclear translocation of the p65 subunit of NF-κB, another key transcription factor involved in inflammation.[8]

The following diagram illustrates the inhibitory effect of BHMC on the MAPK signaling pathway.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols can serve as a valuable resource for further investigation into the chemical and biological properties of this promising compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The effects of a synthetic curcuminoid analogue, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone on proinflammatory signaling pathways and CLP-induced lethal sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. CN104529732A - Preparation method for this compound - Google Patents [patents.google.com]

- 6. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,6-Dibenzylidenecyclohexanone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dibenzylidenecyclohexanone, a synthetic compound with applications in organic synthesis and materials science. This document compiles available solubility data, presents information for analogous compounds to infer solubility behavior, and provides a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide furnishes qualitative solubility information and quantitative data for a structurally similar compound to provide valuable insights.

Physicochemical Properties and Qualitative Solubility

This compound is a solid, typically appearing as a colorless to yellowish crystalline powder.[1] General solubility assessments indicate that it is soluble in several common organic solvents and insoluble in water.[1] A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

| Ether | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Benzene | Soluble | [1] |

| Ethanol | Soluble | [2] |

Quantitative Solubility Data of an Analogous Compound

In the absence of specific quantitative data for this compound, the solubility of a closely related analog, 2,6-bis(4-hydroxybenzylidene)cyclohexanone (BHBC), can provide valuable insights into its expected behavior in various organic solvents.[3][4] The data, determined by the gravimetric method, is summarized in Table 2.

Table 2: Mole Fraction Solubility of 2,6-bis(4-hydroxybenzylidene)cyclohexanone (BHBC) in Various Organic Solvents at Different Temperatures[3][4]

| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| 1,4-Dioxane | 0.0028 | 0.0039 | 0.0055 | 0.0079 | 0.0113 |

| Methanol | 0.0012 | 0.0018 | 0.0026 | 0.0038 | 0.0055 |

| 1-Butanol | 0.0021 | 0.0031 | 0.0045 | 0.0066 | 0.0096 |

| 1-Propanol | 0.0018 | 0.0027 | 0.0040 | 0.0058 | 0.0085 |

| Ethyl Acetate | 0.0042 | 0.0059 | 0.0083 | 0.0118 | 0.0166 |

| Acetone | 0.0061 | 0.0085 | 0.0117 | 0.0161 | 0.0221 |

| Tetrahydrofuran (THF) | 0.0102 | 0.0139 | 0.0188 | 0.0254 | 0.0342 |

| Glacial Acetic Acid | 0.0015 | 0.0022 | 0.0032 | 0.0047 | 0.0068 |

| Dimethyl Sulfoxide (DMSO) | 0.0125 | 0.0168 | 0.0224 | 0.0299 | 0.0398 |

| Dimethylformamide (DMF) | 0.0189 | 0.0251 | 0.0331 | 0.0436 | 0.0572 |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the equilibrium solubility method, a reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Scintillation vials or other suitable containers with tight-fitting caps

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation.[3] Constant agitation is necessary to facilitate dissolution.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. To avoid precipitation due to temperature changes, this step should be performed quickly. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with the same solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

3.3. Quality Control

-

Perform experiments in triplicate to ensure the reproducibility of the results.

-

Ensure that the analytical instruments are properly calibrated.

-

Maintain detailed records of all experimental parameters and results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Melting Points of 2,6-Dibenzylidenecyclohexanone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting points of 2,6-Dibenzylidenecyclohexanone and several of its derivatives. This information is critical for the identification, purification, and characterization of these compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications.

Data Presentation: Melting Points

The melting points of this compound and its derivatives are summarized in the table below. These values are crucial for assessing the purity of synthesized compounds. Variations in melting points can be attributed to the nature and position of substituents on the aromatic rings, which influence intermolecular forces such as van der Waals interactions, dipole-dipole forces, and hydrogen bonding.

| Compound Name | Substituent | Melting Point (°C) |

| This compound | H | 118-119[1][2] |

| 2,6-bis(4-methoxybenzylidene)cyclohexanone | 4-OCH₃ | 160-162[3] |

| 2,6-bis(3-nitrobenzylidene)cyclohexanone | 3-NO₂ | 188-190[3] |

| 2,6-bis(cinnamylidene)cyclohexanone | -CH=CH-Ph | 158-160[3] |

| 2,6-bis(4-chlorobenzylidene)cyclohexanone | 4-Cl | 144-146[3] |

| 2,6-bis(4-iso-propylbenzylidene)cyclohexanone | 4-CH(CH₃)₂ | 142-144[3] |

| 2,6-bis(3-thienylidene)cyclohexanone | 3-Thienyl | 142-144[3] |

| 2,6-bis(4-methylbenzylidene)cyclohexanone | 4-CH₃ | Not available |

| 2,6-bis(2-nitrobenzylidene)cyclohexanone | 2-NO₂ | Not available |

| 2,6-bis(4-nitrobenzylidene)cyclohexanone | 4-NO₂ | Not available |

| 2,6-bis(2-chlorobenzylidene)cyclohexanone | 2-Cl | Not available |

| 2,6-bis(4-dimethylaminobenzylidene)cyclohexanone | 4-N(CH₃)₂ | Not available |

Experimental Protocols

The synthesis of this compound and its derivatives is typically achieved through a Claisen-Schmidt condensation reaction. The determination of the melting point is a standard procedure for the characterization of the synthesized compounds.

Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of this compound derivatives via a base-catalyzed aldol condensation between cyclohexanone and the corresponding aromatic aldehyde.

Materials:

-

Cyclohexanone (1.0 equivalent)

-

Substituted Benzaldehyde (2.0 equivalents)

-

Sodium Hydroxide (NaOH)

-

Ethanol (or other suitable solvent)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve cyclohexanone and the substituted benzaldehyde in ethanol.

-

Base Addition: While stirring the solution, slowly add an aqueous solution of sodium hydroxide. The reaction mixture is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute HCl. The precipitated solid product is then collected.

-

Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water until the filtrate is neutral. Further purification is achieved by recrystallization from a suitable solvent, commonly ethanol.

Melting Point Determination

The melting point of the purified product is determined to assess its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing the sample)

Procedure:

-

Sample Preparation: A small amount of the dry, purified crystalline product is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate.

-

Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and melting point determination of this compound and its derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Standard workflow for melting point determination.

References

The Synthesis of 2,6-Dibenzylidenecyclohexanone: A Technical Guide to its Discovery and Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibenzylidenecyclohexanone, a symmetrical diarylidene ketone, and its derivatives have garnered significant attention in the scientific community due to their diverse biological activities and applications as versatile synthetic intermediates. These compounds form the core structure of a class of molecules often referred to as chalcones or chalconoids, which are known for their anti-inflammatory, anticancer, and antimicrobial properties. This in-depth technical guide explores the discovery and historical evolution of the synthesis of this compound, providing a comprehensive overview of the seminal methodologies, experimental protocols, and the underlying chemical principles.

Historical Perspective: The Dawn of the Claisen-Schmidt Condensation

The journey into the synthesis of this compound is intrinsically linked to the development of one of the fundamental carbon-carbon bond-forming reactions in organic chemistry: the aldol condensation. The specific variant that governs the formation of this and similar compounds is the Claisen-Schmidt condensation, named after its pioneers Rainer Ludwig Claisen and J. Gustav Schmidt.[1] In 1880 and 1881, they independently reported the base-catalyzed reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1]

Their initial work, exemplified by the synthesis of dibenzylideneacetone from benzaldehyde and acetone, laid the foundational principles for this class of reactions.[1][2] The original procedures were largely qualitative, involving the reaction of the carbonyl compounds in the presence of a dilute aqueous sodium hydroxide solution, leading to the precipitation of the product which was then purified by recrystallization.[2] While the exact first synthesis of this compound is not precisely documented in the initial reports, its synthesis is a direct application of the Claisen-Schmidt condensation, where cyclohexanone serves as the enolizable ketone and two equivalents of benzaldehyde act as the electrophilic partner. Over the decades, this reaction has been refined and optimized, leading to a plethora of synthetic methodologies with improved yields and purity.

The Core Synthesis: Claisen-Schmidt Condensation

The most prevalent and historically significant method for synthesizing this compound is the base-catalyzed Claisen-Schmidt condensation of cyclohexanone with two equivalents of benzaldehyde.[3][4] This reaction can also be catalyzed by acids, but base-catalyzed pathways are more common.[3][5]

Reaction Mechanism

The base-catalyzed reaction proceeds through a multi-step mechanism initiated by the deprotonation of an α-hydrogen of cyclohexanone by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (an aldol adduct). Subsequent dehydration of this aldol adduct under the reaction conditions, which is often facile due to the formation of a conjugated system, yields the α,β-unsaturated ketone, 2-benzylidenecyclohexanone. The process is then repeated on the other side of the cyclohexanone ring to afford the final product, this compound.

Experimental Protocols and Methodologies

A variety of experimental protocols have been developed for the synthesis of this compound and its derivatives, reflecting an evolution towards more efficient and environmentally friendly methods.

Classical Aqueous-Alcoholic NaOH/KOH Method

This is the most traditional and widely used method.

General Protocol:

-

A solution of sodium hydroxide or potassium hydroxide is prepared in a mixture of ethanol and water.

-

Cyclohexanone and two equivalents of the desired substituted benzaldehyde are dissolved in ethanol.

-

The aldehyde-ketone mixture is added to the basic solution with vigorous stirring at room temperature.

-

The reaction is stirred for a specified period, often leading to the precipitation of the product.

-

The solid product is isolated by filtration, washed with cold water to remove the base, and then recrystallized from a suitable solvent like ethanol.[4]

Solvent-Free Synthesis

In an effort to develop more sustainable synthetic routes, solvent-free methods have been explored.

General Protocol:

-

Cyclohexanone, two equivalents of benzaldehyde, and a solid base catalyst (e.g., solid NaOH or KOH) are ground together in a mortar with a pestle at room temperature.[5]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with a dilute acid.

-

The solid product is filtered, washed, and recrystallized.

Alternative Catalysts

Research has also focused on the use of alternative catalysts to improve reaction efficiency and selectivity. These include:

-

Strong Acids: While less common, strong acids can catalyze the condensation.[3]

-

Mixed Metal Oxides: Acid-base mixed oxides, such as those derived from layered double hydroxides (LDHs), have been shown to be effective catalysts, particularly in solvent-free conditions.[6][7] These catalysts can facilitate both the dehydrogenation of cyclohexanol to cyclohexanone and the subsequent Claisen-Schmidt condensation in a one-pot reaction.[7]

-

Other Lewis Acids and Bases: A range of other reagents such as Cp2ZrH2, RuCl3, TiCl3(CF3SO3), SmI3, Mg(HSO4)2, InCl3, SOCl2, Yb(OTF)3, and silica-supported phosphorus pentoxide have been investigated as catalysts.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches for this compound and its derivatives.

Table 1: Comparison of Synthetic Methodologies for this compound

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| NaOH | Ethanol/Water | Room Temp. | 30 min | 70.28 | [8] |

| NaOH (solid) | Solvent-free | Room Temp. | 5 min | 98 | [5] |

| KOH (solid) | Solvent-free | Room Temp. | 5 min | 85 | [5] |

| MgFeAl-LDH (calcined) | Solvent-free | 120 | 2 h | 93 | [6] |

| Acetic Acid (from Mannich base) | Acetic Acid | Reflux | 5-10 min | Good | [3][9] |

Table 2: Physicochemical and Spectroscopic Data for Selected this compound Derivatives

| Substituent (on Benzaldehyde) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| H | 80 | 116.2 | 7.81 (s, 2H), 7.47 (d, 4H), 7.41 (d, 4H), 7.34 (t, 2H), 2.95 (t, 4H), 1.83 (quintet, 2H) | 190.41, 136.96, 136.23, 136.01, 130.39, 128.61, 128.41, 28.48, 23.04 | [3][4] |

| 4-Cl | 35.58 | 144-146 | 7.63 (s, 2H), 7.29 (d, 4H), 7.27 (d, 4H), 2.80 (t, 4H), 1.72 (quintet, 2H) | 190.44, 137.15, 136.36, 135.22, 134.92, 132.15, 129.27, 28.96, 23.11 | [4] |

| 4-OCH₃ | 22.96 | 160-162 | 7.76 (s, 2H), 7.45 (d, 4H), 6.93 (d, 4H), 3.84 (s, 6H), 2.92 (t, 4H), 1.81 (quintet, 2H) | 190.81, 160.52, 137.1, 134.96, 132.82, 129.37, 114.50, 59.93, 29.12, 23.64 | [4] |

| 4-N(CH₃)₂ | 79 | 136 | 7.76 (s, 2H), 7.45 (d, 4H), 6.71 (d, 4H), 3.01 (s, 12H), 2.94 (t, 4H), 1.83-1.79 (m, 2H) | Not specified | [10] |

Conclusion

The synthesis of this compound, rooted in the historic Claisen-Schmidt condensation, has evolved significantly since its inception. From early qualitative descriptions to modern, highly efficient, and environmentally conscious methodologies, the preparation of this important class of compounds has been a subject of continuous improvement. The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of derivatives with diverse electronic and steric properties, paving the way for their exploration in medicinal chemistry and materials science. This guide provides a comprehensive overview of the key historical developments, synthetic protocols, and quantitative data, serving as a valuable resource for researchers engaged in the study and application of these fascinating molecules.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product | MDPI [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 2,6-Dibenzylidenecyclohexanone: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for 2,6-Dibenzylidenecyclohexanone (C₂₀H₁₈O). The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization and synthesis of this compound.

Spectroscopic Data

The spectroscopic data for this compound, a bis-chalcone derivative, is crucial for its identification and structural elucidation. The following tables summarize the key findings from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group (C=O) and the carbon-carbon double bonds (C=C) of the α,β-unsaturated ketone system and the aromatic rings.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1661 - 1668 | C=O Stretch (Ketone) | [1][2] |

| 1606 - 1610 | C=C Stretch (Alkene) | [2] |

| 1574 - 1583 | C=C Stretch (Aromatic) | [1][2] |

| 3022 | C-H Stretch (Aromatic) | [1] |

| 2920 - 2950 | C-H Stretch (Aliphatic) | [1][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound, revealing the chemical environment of each proton and carbon atom.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.73 - 7.84 | s | 2H | Allylic (=CH) | [1][3] |

| 7.25 - 7.50 | m | 10H | Aromatic (Ar-H) | [1][3] |

| 2.87 - 3.02 | m / t | 4H | Allylic CH₂ (adjacent to C=C) | [1][3] |

| 1.76 - 1.82 | m | 2H | CH₂ (central position in cyclohexanone) | [1][3] |

¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 190.41 | C=O (Ketone) | [3] |

| 136.96 | Aromatic C (quaternary) | [3] |

| 136.23 | Allylic =CH | [3] |

| 136.01 | Aromatic C (quaternary) | [3] |

| 130.39 | Aromatic CH | [3] |

| 128.61 | Aromatic CH | [3] |

| 128.41 | Aromatic CH | [3] |

| 28.48 | Allylic CH₂ (adjacent to C=C) | [3] |

| 23.04 | CH₂ (central position in cyclohexanone) | [3] |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

| m/z | Assignment | Reference |

| 274.36 | [M]⁺ | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.

Synthesis of this compound[1][4]

This procedure involves the base-catalyzed condensation of cyclohexanone with two equivalents of benzaldehyde.

Materials:

-

Cyclohexanone (1.0 equivalent)

-

Benzaldehyde (2.0 equivalents)

-

Sodium Hydroxide (NaOH) (2.2 equivalents)

-

Dilute Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of cyclohexanone (1.0 equiv), benzaldehyde (2.0 equiv), and solid NaOH (2.2 equiv) are ground together in a mortar at room temperature for approximately 30 minutes.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, dilute HCl is carefully added to neutralize the mixture.[1]

-

The resulting solid product is collected by filtration and air-dried.[1]

-

The crude product is then purified by recrystallization from ethanol to yield a yellow powder.[1]

Spectroscopic Analysis

Instrumentation:

-

IR Spectroscopy: Spectra can be recorded on a Shimadzu or Bruker Tensor 27 FT-IR spectrophotometer using KBr pellets or an ATR-Neat technique.[3][4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer (e.g., Varian Mercury) in deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.[3]

-

Mass Spectrometry: Mass spectra can be obtained using techniques such as GC-MS.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide on the Isomers of 2,6-Dibenzylidenecyclohexanone and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of 2,6-dibenzylidenecyclohexanone, a molecule of significant interest in medicinal chemistry and materials science. The document details the synthesis, characterization, and relative stability of the geometric isomers—(2E,6E), (2E,6Z), and (2Z,6Z)—with a focus on providing actionable experimental protocols and quantitative data. The superior stability of the (2E,6E) isomer is established through both computational and experimental evidence. While the synthesis of the thermodynamically favored (2E,6E) isomer is well-documented, the isolation of the less stable isomers remains a challenge. This guide explores photochemical isomerization as a viable route to accessing these isomers and discusses potential separation methodologies.

Introduction

This compound, a cross-conjugated dienone, serves as a versatile scaffold in the development of novel therapeutic agents and functional materials. Its biological activities are diverse, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents. The geometry of the exocyclic double bonds gives rise to three possible isomers: (2E,6E), (2E,6Z), and (2Z,6Z). The specific isomeric form of the molecule can significantly influence its physicochemical properties and biological activity, making a thorough understanding of their relative stabilities and interconversion crucial for rational drug design and materials engineering. This guide synthesizes the current knowledge on the isomers of this compound, providing a technical resource for researchers in the field.

Isomerism and Stability

The three geometric isomers of this compound are depicted below. The nomenclature designates the configuration of the benzylidene groups relative to the carbonyl group.

Caption: Geometric isomers of this compound.

Computational Analysis of Isomer Stability

Computational studies have been instrumental in elucidating the relative thermodynamic stabilities of the this compound isomers. A key study by Sanford, Paulisse, and Reeves employed both mechanics and semi-empirical molecular orbital (MOPAC) methods to calculate the relative energies of the three isomers.[1] Their findings consistently identified the (2E,6E) isomer as the most stable configuration.

The calculated relative energies indicate a significant energetic preference for the E,E geometry, which is attributed to reduced steric hindrance compared to the E,Z and Z,Z isomers. In the Z configuration, the phenyl group is positioned in closer proximity to the cyclohexanone ring, leading to unfavorable steric interactions.

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer | Relative Energy (kcal/mol) |

| (2E,6E) | 0.00 |

| (2E,6Z) | Not explicitly found in searches |

| (2Z,6Z) | Not explicitly found in searches |

Synthesis and Characterization of Isomers

Synthesis of (2E,6E)-2,6-Dibenzylidenecyclohexanone

The most stable (2E,6E) isomer is readily synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between cyclohexanone and two equivalents of benzaldehyde.[2][3]

Caption: Synthesis of (2E,6E)-2,6-dibenzylidenecyclohexanone.

Experimental Protocol: Synthesis of (2E,6E)-2,6-Dibenzylidenecyclohexanone [3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of cyclohexanone and 2.0 equivalents of benzaldehyde in a minimal amount of ethanol.

-

Catalyst Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Reaction: Slowly add the sodium hydroxide solution to the ethanolic solution of the reactants with vigorous stirring at room temperature. The reaction is typically exothermic, and a yellow precipitate of the product will form.

-

Workup: After the reaction is complete (typically monitored by thin-layer chromatography), neutralize the mixture with dilute hydrochloric acid.

-

Isolation and Purification: Filter the precipitated solid, wash with water and then with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield yellow crystals.

Table 2: Characterization Data for (2E,6E)-2,6-Dibenzylidenecyclohexanone

| Property | Value | Reference |

| Melting Point | 109-112 °C | [2] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.84 (s, 2H, =CH), 7.50 (d, J = 7.4 Hz, 4H, Ar-H), 7.44 (t, J = 7.4 Hz, 4H, Ar-H), 7.39–7.34 (m, 2H, Ar-H), 3.02–2.89 (m, 4H, CH₂), 1.82 (dt, J = 12.4, 6.3 Hz, 2H, CH₂) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 190.41 (C=O), 136.96, 136.23, 136.01, 130.39, 128.61, 128.41, 28.48, 23.04 | [2] |

| IR (KBr) ν (cm⁻¹) | 2927 (C-H), 1607 (C=O), 1489 (C=C) | [2] |

Synthesis and Isolation of (2E,6Z)- and (2Z,6Z)-2,6-Dibenzylidenecyclohexanone

The targeted synthesis of the less stable E,Z and Z,Z isomers is challenging due to their thermodynamic instability relative to the E,E isomer. The primary method for accessing these isomers is through the photochemical isomerization of the (2E,6E) isomer.[4]

References

Preliminary Biological Screening of 2,6-Dibenzylidenecyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 2,6-Dibenzylidenecyclohexanone and its derivatives. This class of compounds, analogous to curcumin, has garnered significant interest for its potential therapeutic applications. This document outlines the key biological activities, presents quantitative data from various studies, details the experimental protocols for core screening assays, and visualizes relevant biological pathways and workflows.

Core Biological Activities

This compound and its analogs have demonstrated a range of biological activities, primarily centered around anticancer, antimicrobial, and antioxidant effects. The core chemical structure, featuring a cyclohexanone ring flanked by two benzylidene groups, allows for diverse substitutions on the aromatic rings, which significantly influences the biological efficacy of these compounds.

Data Presentation: Summary of Biological Activity

The following tables summarize the quantitative data from preliminary biological screenings of various this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

The anticancer activity is often evaluated by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell growth. Lower IC50 values indicate higher potency.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2,6-bis(4-methoxybenzylidene) cyclohexanone | MCF-7 | >100 | [1] |

| 2,6-bis(4-chlorobenzylidene) cyclohexanone | MCF-7 | 25.5 | [1] |

| 2,6-bis(2-chlorobenzylidene) cyclohexanone | MCF-7 | 15.2 | [1] |

| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | MDA-MB-231 | Not specified | [2][3] |

| 3-nitro analog of 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | MCF-7 | Not specified | [2][3] |

| 3-nitro analog of 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | SK-N-MC | Not specified | [2][3] |

| 2,6-bis [2-(trifluoromethyl)benzylidene]cyclohexanone (C66) | Various | Extensively studied | [4] |

| 2,6-bis(2-bromobenzylidene)cyclohexanone (B2BrBC) | Various | Extensively studied | [4] |

Table 2: Antimicrobial Activity of this compound Derivatives

The antimicrobial potential is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,6-bis(4-chlorobenzylidene) cyclohexanone | Escherichia coli | >100 | [1] |

| Pseudomonas aeruginosa | >100 | [1] | |

| Staphylococcus aureus | 50 | [1] | |

| Salmonella enteritidis | >100 | [1] | |

| 2,6-bis(2-chlorobenzylidene) cyclohexanone | Escherichia coli | 50 | [1] |

| Pseudomonas aeruginosa | 100 | [1] | |

| Staphylococcus aureus | 25 | [1] | |

| Salmonella enteritidis | 100 | [1] | |

| 2,6-bis(4-methoxybenzylidene) cyclohexanone | Escherichia coli | >100 | [1] |

| Pseudomonas aeruginosa | >100 | [1] | |

| Staphylococcus aureus | >100 | [1] | |

| Salmonella enteritidis | >100 | [1] |

Table 3: Antioxidant Activity of this compound Derivatives

Antioxidant activity is often measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound that scavenges 50% of the DPPH radicals.

| Compound | DPPH IC50 (µg/mL) | Reference |

| 2,6-bis(4-methoxybenzylidene) cyclohexanone | 18.41 ± 1.45 | [1] |

| 2,6-bis(4-chlorobenzylidene) cyclohexanone | 19.92 ± 1.52 | [1] |

| 2,6-bis(2-chlorobenzylidene) cyclohexanone | 27.75 ± 2.50 | [1] |

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound derivatives (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Antioxidant Screening: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

This compound derivatives

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

-

Methanol

-

96-well plates

-

Microplate reader

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used to zero the spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and biological signaling pathways relevant to the screening of this compound.

Conclusion

The preliminary biological screening of this compound and its derivatives reveals a promising scaffold for the development of novel therapeutic agents. The data presented herein indicates significant potential in the realms of anticancer, antimicrobial, and antioxidant applications. Further investigation, including in-depth mechanistic studies and in vivo evaluation of lead compounds identified through these screening processes, is warranted to fully elucidate their therapeutic potential. The provided experimental protocols and workflow diagrams serve as a foundational guide for researchers embarking on the evaluation of this interesting class of molecules.

References

- 1. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]